![molecular formula C17H19N5O B2699523 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034504-73-7](/img/structure/B2699523.png)
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Drug Discovery and Psoriasis Treatment
A compound structurally similar to 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, identified through structure-activity relationship analysis as a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, showed significant antipsoriatic effects in a psoriatic animal model. This discovery highlights its potential as a novel treatment for psoriasis, a chronic autoimmune disease (Guo-Bo Li et al., 2016).
Adenosine Deaminase Inhibition and Anti-inflammatory Applications
Research into pyrazolo[3,4-d]pyrimidin-4-ones has shown that these compounds, with modifications such as alkyl or arylalkyl substituents, exhibit potent adenosine deaminase inhibitory activity. This property suggests a potential for therapeutic applications in conditions related to adenosine deaminase, such as specific types of inflammation and immune system disorders (C. La Motta et al., 2009).
p38α MAP Kinase Inhibition for Inflammatory Diseases
The design and synthesis of N-pyrazole, N'-thiazole urea inhibitors targeting p38α mitogen-activated protein kinase (p38α MAPK) have led to the discovery of compounds with potent inhibitory activity. These findings are significant for developing treatments for diseases driven by p38α MAPK, such as various inflammatory conditions (Matthäus Getlik et al., 2012).
Antibacterial Heterocyclic Compounds
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activity. This research opens up new avenues for developing antibacterial agents to combat resistant bacterial strains (M. E. Azab et al., 2013).
Anticancer and Antiangiogenic Effects
Structural optimization of pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of compounds with high potency against FLT3-driven human acute myeloid leukemia (AML) cells and significant antiangiogenic effects. These compounds show potential for AML treatment, highlighting the therapeutic applications of such molecular structures in oncology (Ling-Ling Yang et al., 2013).
Crystal Structure Insights for Agricultural Chemistry
The crystal structure analysis of a sulfonylurea herbicide demonstrates the molecular interactions and stability contributing to its herbicidal activity. Such insights are valuable for designing more efficient and environmentally friendly agricultural chemicals (Youngeun Jeon et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with a pyrazolo[1,5-a]pyrimidine core, like “1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea”, are often designed to interact with specific protein targets in the body. The exact target would depend on the specific substitutions on the pyrazolo[1,5-a]pyrimidine core .
Mode of Action
Once the compound binds to its target, it could inhibit or activate the function of the target protein, leading to a cascade of biochemical events. The tert-butyl group might influence the binding affinity or selectivity of the compound .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the target is an enzyme involved in a specific metabolic pathway, inhibition of this enzyme by the compound could disrupt the pathway, leading to decreased production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability and overall pharmacokinetics. Factors such as the compound’s solubility, stability, and metabolic stability could impact its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, if the compound inhibits a key enzyme in a metabolic pathway, this could lead to decreased production of certain metabolites, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more stable and effective at physiological pH, while others might require specific temperatures for optimal activity .
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-17(2,3)12-4-6-13(7-5-12)20-16(23)21-14-10-18-15-8-9-19-22(15)11-14/h4-11H,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEFPXQHWDVPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.